molecular formula C29H30N4O4 B6490644 2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358757-92-2

2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490644
CAS No.: 1358757-92-2
M. Wt: 498.6 g/mol
InChI Key: UULVADKTGLHJQX-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 2-butoxyphenyl group at position 2 and a [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl moiety at position 3.

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-4-6-17-36-27-10-8-7-9-23(27)24-18-26-29(34)32(15-16-33(26)31-24)19-25-20(3)37-28(30-25)21-11-13-22(14-12-21)35-5-2/h7-16,18H,4-6,17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULVADKTGLHJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H28N4O3\text{C}_{24}\text{H}_{28}\text{N}_4\text{O}_3

This structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of various substituents such as butoxy and ethoxy groups enhances its pharmacological profile.

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. A study synthesized several derivatives and evaluated their effectiveness against A549 lung cancer cells. The findings indicated that these compounds could inhibit cell growth in a dose-dependent manner. Notably, compounds with specific substitutions showed enhanced inhibitory effects, suggesting that structural modifications can significantly influence biological activity .

Table 1: Inhibitory Effects on A549 Cells

Compound IDStructure ModificationIC50 (µM)Mechanism of Action
3o4-chlorophenyl group0.12Modulation of autophagy
3aEthoxy substitution0.25Induction of apoptosis
3bMethyl group addition0.30Cell cycle arrest

Anti-inflammatory Activity

Pyrazolo derivatives have also been studied for their anti-inflammatory properties. For instance, compounds exhibiting dual inhibition of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II) have shown promise in treating inflammatory conditions related to lung diseases . The compound's ability to inhibit these enzymes suggests a potential role in managing chronic obstructive pulmonary disease (COPD) and asthma.

Table 2: Inhibition Potency Against Enzymes

Compound IDEnzyme TargetIC50 (µM)
5a15-LOX0.12
5bCA II2.93

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of pyrazolo derivatives, revealing insights into their structure-activity relationships (SAR). For example:

  • Study A : Investigated the effect of various substituents on the pyrazolo core and found that electron-withdrawing groups significantly enhanced anticancer activity against A549 cells .
  • Study B : Explored the anti-inflammatory properties and established that specific modifications could lead to dual inhibition of key enzymes involved in inflammatory pathways .

Scientific Research Applications

Medicinal Chemistry

The presence of heterocycles such as pyrazolopyrazinone and oxazole suggests that this compound may exhibit significant pharmacological properties. Compounds with similar structures have been explored for:

  • Anticancer Activity : Many pyrazolo compounds have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth.
  • Anti-inflammatory Properties : The anti-inflammatory potential of related compounds indicates that this molecule could be evaluated for similar effects.

Research into the biological activities of heterocyclic compounds has shown that modifications at specific positions can lead to enhanced activity or selectivity against particular targets. For instance:

  • Inhibition of Enzymatic Activity : The oxazole group may interact with enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding Studies : The structural features may allow the compound to bind to specific receptors, making it a candidate for further pharmacological studies.

Material Science

Given its complex structure and potential electronic properties, this compound could be explored as:

  • Organic Semiconductor : The electron-rich nature of the pyrazinone core may lend itself to applications in organic electronics.
  • Fluorescent Materials : Compounds with similar structures have been used in the development of fluorescent probes for biological imaging.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with key analogues:

Compound Name Core Structure Substituents Bioactivity Synthesis Method References
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(2-butoxyphenyl); 5-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl Hypothesized kinase inhibition (based on oxazole moiety) Likely multi-step condensation (e.g., hydrazine cyclization, alkylation)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 4-chlorophenyl; 3,4-dimethoxyphenethyl Protein interaction studies (crystallography data available) Cyclization of hydrazine derivatives with diketones
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxacetylhydrazones Triazolo[1,5-a]pyrimidine Oxacetylhydrazones; 5,7-dimethyl Herbicidal and antifungal activity (50–70% inhibition at 100 μg/mL) Condensation of triazole precursors with hydrazines
N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones Pyrazole-quinazoline hybrid Aldehyde hydrazones; 4-quinazolinyl Antimicrobial activity (comparable to hymexazol against plant pathogens) Multi-step coupling of quinazoline amines with pyrazole aldehydes
1-(2,4-Dinitrophenyl)-3-(3-Nitrophenyl)-5-(4-Substituted Phenyl)-2-Pyrazolin-4-ones Pyrazolin-4-one 2,4-dinitrophenyl; 3-nitrophenyl; 4-substituted phenyl Not specified (structural focus on nitro groups for electron-deficient motifs) Oxidation of bromopyrazolines with dimethyl sulfoxide

Key Observations

Core Structure Influence :

  • Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., ) often exhibit protein-binding capabilities due to planar aromatic cores, which facilitate interactions with enzymatic pockets . The target compound’s oxazole substituent may further enhance such interactions.
  • In contrast, triazolo[1,5-a]pyrimidines () prioritize herbicidal activity, likely due to their electron-deficient triazole rings disrupting plant cell processes .

Substituent Effects: Alkoxy Groups: The target compound’s ethoxy and butoxy groups increase lipophilicity (logP ~4–5 estimated), comparable to the 3,4-dimethoxyphenethyl group in ’s compound, which improves bioavailability . Halogen vs.

Synthetic Strategies :

  • Pyrazolo[1,5-a]pyrazin-4-one derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones . The target compound may require sequential alkylation of the oxazole moiety post-core formation .
  • Triazolo and quinazoline hybrids () employ condensation reactions, emphasizing the versatility of hydrazine-based intermediates in heterocyclic chemistry .

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